Simethicone Deuterated
Description
Properties
Molecular Formula |
(CD₃OSi)n ·SiO₂ |
|---|---|
Molecular Weight |
-62.146008 |
Synonyms |
Aligest Plus Deuterated; Antifoam A Deutrated; DC Antifoam A Deutrated; Dow Antifoam A Deutrated; Dow Corning Antifoam A Deutrated; Espumisan Deutrated; KS 66 Deutrated; Mylicon Deutrated; Q 7-2587 Deutrated; Sentry Simethicone GS Deutrated; Silfoam |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Simethicone Analogues
Methodologies for Deuterium (B1214612) Incorporation into Polysiloxane Structures
Several chemical strategies can be employed to introduce deuterium into polysiloxane frameworks. These methods range from direct exchange reactions on the polymer to the de novo synthesis using isotopically labeled starting materials.
Hydrogen-Deuterium (H/D) exchange is a common method for isotopic labeling. resolvemass.ca In the context of polysiloxanes, this typically involves the exchange of hydrogen atoms directly bonded to silicon (Si-H) with deuterium. This process is often facilitated by a catalyst.
Recent research has demonstrated the efficacy of iron-based catalysts for the H/D exchange of hydrosiloxanes. nih.gov Iron-β-diketiminato complexes have been shown to facilitate near-complete H/D exchange for various hydrosiloxanes using deuterium gas (D₂) as the deuterium source. nih.govacs.org The reaction is reversible and relies on an excess of D₂ to drive the equilibrium towards the deuterated product. acs.org While highly effective for Si-H bonds, direct H/D exchange on the more stable C-H bonds of the methyl groups in PDMS is significantly more challenging and less commonly employed.
Catalytic H/D exchange offers a promising alternative to traditional methods that use stoichiometric amounts of hazardous metal deuterides, reducing waste and improving selectivity. nih.govacs.org Precious metals like platinum and rhodium have also been used to catalyze the H/D exchange of silanes. acs.orgacs.org
Table 1: Iron-Catalyzed H/D Exchange of Various Silanes and Siloxanes This table summarizes the deuterium incorporation achieved for different substrates using an iron-β-diketiminato complex as a catalyst.
| Entry | Substrate | Product | Deuterium Incorporation (%) |
| 1 | MePhSiH₂ | MePhSiD₂ | 92 |
| 2 | PhSiH₃ | PhSiD₃ | 97 |
| 3 | Et₂SiH₂ | Et₂SiD₂ | 96 |
| 4 | 3° Siloxane | 3° Deuterosiloxane | 98 |
| 5 | Poly(methylhydrosiloxane) (PMHS) | Deuterated PMHS | Quantitative |
| Data sourced from a study on iron-catalyzed H/D exchange. acs.org |
Reductive deuteration involves the reduction of a functional group with a deuterated reducing agent. A classic approach for preparing deuterosilanes is the reduction of a corresponding chlorosilane using powerful deuteride (B1239839) reagents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄). nih.govacs.org This method generates the desired deuterated silane (B1218182) but also produces stoichiometric amounts of metal salt waste. nih.gov
More recent, cost-effective methods for reductive deuteration use single-electron transfer (SET) systems. researchgate.netthieme-connect.de For example, a combination of samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) can be used for the reductive deuteration of various organic molecules, showcasing a method with broad functional group tolerance. researchgate.net While not specifically detailed for polysiloxanes in the provided sources, this principle could be adapted for silicon-based precursors.
Dehalogenative deuteration is a powerful technique where a halogen atom is replaced by a deuterium atom. rsc.org This method offers excellent site-selectivity for deuterium incorporation. xmu.edu.cn In organosilicon chemistry, this is exemplified by the aforementioned reduction of chlorosilanes with reagents like LiAlD₄, which can be classified as a dehalogenative deuteration. acs.org
Modern approaches include electrochemical methods, which can reductively cleave carbon-halogen bonds using D₂O as an inexpensive deuterium source, avoiding toxic reagents and transition metal catalysts. xmu.edu.cnxmu.edu.cn Photo-induced methods have also been developed, using a phosphine-mediated halogen-atom transfer to facilitate the dehalogenation of alkyl halides with D₂O. rsc.org These advanced strategies could potentially be applied to halogenated polysiloxane precursors to achieve specific deuteration.
One of the most direct and effective strategies for producing specifically deuterated polysiloxanes is to build the polymer from monomeric units that already contain deuterium in the desired positions. nih.gov This "bottom-up" approach ensures precise control over the location and level of deuterium incorporation.
For creating perdeuterated PDMS, where the methyl groups are fully deuterated, a synthesis can begin with a deuterated silane precursor like bis(trideuteriomethyl)diphenylsilane ((CD₃)₂SiPh₂). kpi.ua The polymerization of such precursors allows for the creation of PDMS chains where the backbone is surrounded by -CD₃ groups instead of -CH₃ groups. This method has been successfully used to prepare both linear and macrocyclic per-deuterated PDMS. kpi.ua
Specific Synthetic Routes for Polydimethylsiloxane (B3030410) Deuteration
Simethicone's primary component is polydimethylsiloxane (PDMS), a polymer with a repeating [-Si(CH₃)₂-O-] unit. Deuterating simethicone (B1680972) therefore hinges on the successful deuteration of PDMS, specifically at the methyl groups attached to the silicon backbone.
The most unambiguous method to deuterate the methyl groups on the silicon backbone of PDMS is to synthesize the polymer from precursors where these methyl groups are already deuterated. kpi.ua
A reported synthetic route involves the reaction of bis(trideuteriomethyl)diphenylsilane ((CD₃)₂SiPh₂) with a catalytic amount of trifluoromethanesulphonic acid (triflic acid) in dichloromethane, with water present as a co-catalyst. kpi.ua This reaction cleaves the phenyl groups and promotes the polymerization of the deuterated dimethylsiloxane units, yielding a mixture of linear and cyclic per-deuterated PDMS. The resulting polymers can then be separated and fractionated to obtain products with specific molecular weights. kpi.ua This approach ensures that the deuterium is located exclusively on the methyl groups, creating a fully deuterated analogue of the PDMS component of simethicone.
Table 2: Synthesis of Per-deuterated PDMS from a Deuterated Precursor
| Starting Material | Catalyst/Reagents | Solvent | Products |
| Bis(trideuteriomethyl)diphenylsilane ((CD₃)₂SiPh₂) | Trifluoromethanesulphonic acid, Water | Dichloromethane | Mixture of cyclic and linear per-deuterated poly(dimethylsiloxanes) |
| Information derived from a study on the preparation of per-deuterated PDMS. kpi.ua |
Deuterium Labeling via Polymerization of Deuterated Cyclic Siloxanes
A primary and effective strategy for synthesizing deuterated simethicone, which is fundamentally polydimethylsiloxane (PDMS), involves the ring-opening polymerization (ROP) of deuterated cyclic siloxane monomers. sine2020.eu This bottom-up approach ensures that the deuterium is incorporated into the polymer backbone from the outset.
The process typically begins with the synthesis of per-deuterated cyclic monomers, such as the deuterated analogue of octamethylcyclotetrasiloxane (B44751) (D4). One established method involves using bis(trideuteriomethyl)diphenylsilane as a starting material. kpi.ua This precursor is subjected to a reaction catalyzed by a strong acid, like trifluoromethanesulphonic (triflic) acid, in the presence of water under high-dilution conditions. kpi.ua These conditions favor the formation of cyclic species over linear polymers. The resulting mixture contains both deuterated cyclic and linear polymers, which can then be separated. The cyclic portion is further purified and fractionated, often using preparative gel permeation chromatography (GPC), to yield sharp fractions of per-deuterated cyclic PDMS with specific ring sizes. kpi.ua
Once the desired deuterated cyclic siloxane monomers are synthesized and isolated, they are subjected to ring-opening polymerization to form high molecular weight linear deuterated PDMS. This polymerization can be initiated under either acidic or basic conditions. mdpi.com The choice of catalyst and reaction conditions allows for control over the molecular weight and polydispersity of the final deuterated polymer. The purity of the resulting polymers is verified using analytical techniques such as mass spectrometry and various forms of nuclear magnetic resonance spectroscopy. kpi.ua
Control of Deuteration Level and Positional Specificity
Controlling the degree of deuterium incorporation and its precise location within the simethicone structure is paramount for its application in advanced analytical studies, such as neutron scattering. scielo.org.mxresearchgate.net This control is achieved through meticulous synthetic design, focusing on the monomer synthesis stage, followed by robust analytical verification.
Strategies for Site-Selective Deuteration
Achieving site-selective deuteration in polysiloxanes is most effectively accomplished by building the polymer from monomers that have been selectively deuterated beforehand. sine2020.euresearchgate.net Direct isotopic exchange on a pre-formed PDMS polymer is challenging and often lacks specificity. sine2020.eu Therefore, the synthetic effort is concentrated on the precise placement of deuterium atoms within the cyclic siloxane precursors.
The synthesis of these selectively labeled monomers is a multi-step process. For instance, to deuterate the methyl groups of a siloxane, a deuterated alkylating agent like trideuteriomethyl iodide (CD₃I) can be used in a Grignard reaction to create a deuterated silane precursor. This precursor is then used to build the final cyclic monomer. This method ensures that the deuterium is located specifically on the methyl side chains of the PDMS backbone.
Modern synthetic organic chemistry offers various methods for the site-specific introduction of deuterium into molecules, which can be adapted for the synthesis of siloxane precursors. scielo.org.mx These can include photoredox-catalyzed reactions or the use of specific metal catalysts that facilitate H/D exchange at particular, non-activated positions of a molecule. scielo.org.mxresearchgate.net By carefully choosing the deuterated reagents and reaction pathways during monomer synthesis, it is possible to produce polymers where deuterium is located at specific sites, such as only at the chain ends or within specific blocks of a copolymer. sine2020.eu
Quantitative Assessment of Deuterium Enrichment
Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed, site-specific information. researchgate.net
Proton NMR (¹H NMR) can be used to quantify the deuteration level by measuring the reduction in the signal intensity of residual C-H protons compared to an internal standard. nih.gov
Deuterium NMR (²H NMR) directly detects the deuterium nuclei, providing information about the locations where deuterium has been incorporated. annualreviews.orgmagritek.com
Carbon-13 NMR (¹³C NMR) is a powerful tool for quantifying site-specific deuteration by observing the isotopic shifts induced by adjacent deuterium atoms on the ¹³C chemical shifts. researchgate.netnih.gov By decoupling both proton and deuterium nuclei, it's possible to resolve the ¹³C signals for different isotopologues (molecules that differ only in their isotopic composition), allowing for their accurate integration and quantification. nih.gov
These methods are often used in conjunction to provide a complete picture of the deuteration level and specificity.
Table 1: Comparison of Analytical Techniques for Deuterium Enrichment Assessment
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Overall deuterium content; Isotopic distribution. researchgate.netlcms.cz | High sensitivity; Provides molecular weight distribution. | Does not typically provide site-specific information; Can be complex for polymers. researchgate.netlcms.cz |
| Proton NMR (¹H NMR) | Site-specific deuteration level by measuring residual proton signals. nih.gov | Quantitative; Readily available technique. | Indirect measurement; Less sensitive for very high deuteration levels. |
| Deuterium NMR (²H NMR) | Direct detection and localization of deuterium atoms. magritek.com | Provides direct evidence of deuteration sites. | Low gyromagnetic ratio and natural abundance result in low sensitivity. annualreviews.orgmagritek.com |
| Carbon-13 NMR (¹³C NMR) | Quantitative, site-specific deuteration via isotopic shifts. researchgate.net | Highly specific for determining labeling patterns; Can resolve different isotopologues. nih.gov | Requires longer acquisition times; Isotopic shifts can be small. |
Scalability and Efficiency Considerations in Deuterated Simethicone Synthesis
Transitioning the synthesis of deuterated simethicone from a laboratory scale to larger, more industrially relevant quantities introduces significant challenges related to cost, efficiency, and process control. resolvemass.ca
The complexity of the synthesis protocols for achieving high and specific levels of deuteration also poses a challenge for scalability. resolvemass.ca Multi-step syntheses that are feasible on a gram scale may become impractical or cost-prohibitive at a kilogram scale. The development of efficient catalytic systems is crucial for improving scalability. For example, processes using low loadings of highly active catalysts for H/D exchange or polymerization can significantly improve the economic viability. llnl.gov Research has demonstrated the feasibility of decagram-scale production of other deuterated polymers using direct catalytic hydrothermal H/D exchange reactions, a method that could potentially be adapted for siloxane precursors. researchgate.netrsc.org
Furthermore, maintaining precise control over reaction conditions such as temperature and pressure is critical to ensure consistent product quality, purity, and deuteration level at a larger scale. llnl.gov Inefficient batch processes may need to be replaced with more advanced manufacturing methods, such as continuous flow chemistry, to improve throughput and reproducibility. ornl.gov Ultimately, the scalable synthesis of deuterated simethicone requires a holistic approach that optimizes the chemical pathway, maximizes catalyst efficiency, and implements robust process controls to manage the high cost of isotopic materials. llnl.gov
Advanced Analytical Characterization of Simethicone Deuterated
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are paramount in the analysis of deuterated simethicone (B1680972), providing detailed information at the molecular level.
NMR spectroscopy is a powerful, non-destructive technique that provides granular detail about the atomic environment within a molecule. For deuterated simethicone, various NMR methods are employed to gain a complete picture of its structure and isotopic composition.
Deuterium (B1214612) labeling can alter the chemical shift of nearby protons, although these shifts are typically minor. studymind.co.uknih.gov The primary application of ¹H NMR in this context is the verification of deuteration by observing the absence of specific proton signals. magritek.com
Table 1: Representative ¹H NMR Chemical Shifts for Simethicone and Related Structures This table is for illustrative purposes; actual chemical shifts can vary based on solvent and other experimental conditions.
| Functional Group | Typical ¹H Chemical Shift (ppm) | Reference |
|---|---|---|
| Si-CH₃ (in PDMS) | ~0.07 - 0.13 | researchgate.netchromservis.eu |
| Residual Protons in Deuterated Solvents (e.g., CHCl₃ in CDCl₃) | ~7.26 | rsc.orgaip.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon framework of the molecule. In the context of simethicone deuterated, ¹³C NMR is used to study the isotopic distribution and confirm the structure of the polymer backbone. The chemical shifts of the carbon atoms in the methyl groups attached to the silicon are of particular interest. rsc.org Deuteration can cause small upfield shifts in the ¹³C spectrum for the attached carbon and adjacent carbons, an effect known as an isotopic shift. nih.gov While the chemical shift range for ¹³C is much larger than for ¹H, the fundamental principles of structural elucidation apply. nih.gov The presence and position of the methyl carbon signal confirm the integrity of the polydimethylsiloxane (B3030410) chain after deuteration.
Table 2: Illustrative ¹³C NMR Chemical Shifts for Polydimethylsiloxane (PDMS) This table is for illustrative purposes; actual chemical shifts can vary based on solvent and other experimental conditions.
| Functional Group | Typical ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|
| Si-CH₃ (in PDMS) | ~1.0 - 2.0 | rsc.org |
| Deuterated Solvent (e.g., CDCl₃) | ~77.2 | rsc.orgillinois.edu |
Deuterium Nuclear Magnetic Resonance (²H NMR) directly observes the deuterium nuclei, providing unequivocal confirmation of deuteration and information about the location of the deuterium atoms within the molecule. magritek.comhuji.ac.il Since ²H NMR is performed in non-deuterated solvents, it produces a clean spectrum where only the deuterated positions are visible. sigmaaldrich.comdal.ca Although deuterium signals are naturally broader than proton signals, this technique is highly effective for verifying the success of the deuteration process. magritek.comhuji.ac.il The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for straightforward spectral interpretation. huji.ac.ilnih.gov This method is particularly advantageous for highly deuterated compounds where residual proton signals in ¹H NMR are very weak. sigmaaldrich.com
The use of ²H NMR can also provide insights into the mobility of the deuterated groups. acs.orgcatalysis.ru For instance, studies on related organosilicon compounds have used ²H NMR to investigate the dynamics of surface-tethered groups. acs.org
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for analyzing the vibrational modes of molecules, which are sensitive to the masses of the constituent atoms. In the analysis of this compound, FTIR is used to confirm the presence of key functional groups and to observe the effects of deuteration on the vibrational frequencies.
The FTIR spectrum of simethicone is characterized by several key absorption bands. researchgate.netajpaonline.comacgpubs.org The most prominent of these include the Si-O-Si asymmetric stretching vibration, typically found in the range of 1000-1100 cm⁻¹, and the symmetric deformation of the Si-CH₃ group around 1260 cm⁻¹. horiba.comfrontiersin.orgresearchgate.net Other significant peaks include the Si-C stretching and rocking modes at lower wavenumbers. horiba.com
Upon deuteration of the methyl groups (CD₃), shifts in the vibrational frequencies are expected. The C-D stretching vibrations will appear at lower wavenumbers (around 2200-2100 cm⁻¹) compared to the C-H stretching vibrations (around 2960 cm⁻¹). Similarly, the bending and rocking modes involving the deuterated methyl groups will also shift to lower frequencies. The core Si-O-Si backbone vibrations, however, should remain largely unaffected, confirming the structural integrity of the siloxane chain. frontiersin.orgacs.org
Table 3: Key FTIR Absorption Bands for Simethicone This table provides typical ranges for the main vibrational modes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| -CH₃ Stretching | ~2980 | horiba.com |
| Si-CH₃ Symmetric Deformation | ~1260 | researchgate.nethoriba.comresearchgate.net |
| Si-O-Si Asymmetric Stretching | ~1030 - 1140 | horiba.comfrontiersin.org |
| Si-C Stretching | ~750 - 880 | horiba.com |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns. For this compound, MS (B15284909) is crucial for confirming the incorporation of deuterium and for analyzing the distribution of deuterated species within the polymer.
In the analysis of polysiloxanes like simethicone, both linear and cyclic species are often observed. academicjournals.org Electron ionization (EI) mass spectrometry typically results in extensive fragmentation of the siloxane chain. nih.govacs.org Common fragments include cyclic siloxanes (D₃, D₄, D₅, etc.) and characteristic ions such as [M-CH₃]⁺ (loss of a methyl group) and ions at m/z 73, 147, and 221, which correspond to [⁺Si(CH₃)₃], [⁺(CH₃)₂SiOSi(CH₃)₃], and [⁺((CH₃)₂SiO)₂Si(CH₃)₃] respectively. jeol.commdpi.com
For this compound, the mass of the molecular ion and its fragments will increase according to the number of deuterium atoms incorporated. For example, the replacement of six hydrogen atoms with six deuterium atoms in a dimethylsilyl group (-Si(CH₃)₂) would result in a mass increase of 6 Da for that repeating unit. By analyzing the mass spectrum, it is possible to determine the level of deuteration and to identify the presence of different deuterated oligomers. sccwrp.org
Table 4: Common Mass Fragments Observed in the Mass Spectra of Polydimethylsiloxanes This table lists characteristic fragment ions.
| Fragment Ion | m/z | Description | Reference |
|---|---|---|---|
| [M-CH₃]⁺ | Varies | Loss of a methyl group from the molecular or fragment ion | jeol.commdpi.com |
| [⁺Si(CH₃)₃] | 73 | Trimethylsilyl cation | mdpi.com |
| [⁺(CH₃)₂SiOSi(CH₃)₃] | 147 | Fragment from siloxane chain | mdpi.com |
| [D₃-CH₃]⁺ | 207 | Fragment from cyclic trimer | mdpi.com |
| [⁺((CH₃)₂SiO)₂Si(CH₃)₃] | 221 | Fragment from siloxane chain | mdpi.com |
| [D₄-CH₃]⁺ | 281 | Fragment from cyclic tetramer | mdpi.com |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry for Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of deuterated compounds like this compound. Its high resolving power allows for the unambiguous differentiation between molecules containing deuterium and those with two hydrogen atoms, a distinction that is often impossible with lower-resolution instruments. copernicus.org This capability is fundamental to determining the isotopic purity and the degree of deuterium incorporation.
In the analysis of deuterated molecules, it is crucial to separate the labeled compound from the natural abundance isotopic variants of the unlabeled compound. nih.gov HRMS can precisely measure the mass-to-charge ratio (m/z) of the deuterated polymer chains, confirming the successful substitution of hydrogen with deuterium. For complex polymers like simethicone, which consists of repeating dimethylsiloxane units, HRMS can provide a detailed profile of the isotopic distribution within the polymer population. The technique helps to identify and quantify isotopic impurities that may arise from under- or over-deuteration during the synthesis process. nih.gov
Key Findings from HRMS Analysis:
Isotopic Enrichment: Determines the percentage of deuterium atoms successfully incorporated into the simethicone structure.
Impurity Profiling: Identifies the presence and relative abundance of non-deuterated or partially deuterated siloxane chains.
Structural Confirmation: The precise mass measurements help to confirm the elemental composition of the deuterated polymer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fragmentation Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, including the cyclic siloxane oligomers that can be present in simethicone. chromatographyonline.com In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, and the mass spectrometer then fragments the individual components and detects the resulting ions. etamu.edu
For this compound, GC-MS provides valuable information on the fragmentation patterns of the deuterated siloxane chains. When a molecule is ionized in the mass spectrometer (typically through electron ionization), it breaks apart in a predictable manner, creating a unique "fingerprint" or mass spectrum. etamu.edu By comparing the fragmentation pattern of this compound to its non-deuterated counterpart, analysts can study how deuteration influences the stability of the siloxane backbone and the cleavage of chemical bonds. researchgate.net
Studies on related deuterated siloxane compounds have shown that fragmentation mechanisms can involve rearrangements and the cleavage of Si-O bonds. researchgate.net For instance, the fragmentation of protonated polysiloxane oligomers often proceeds through the loss of a silanol (B1196071). researchgate.net Analyzing these pathways in this compound can confirm the location of the deuterium atoms on the methyl groups.
| Fragment Ion (m/z) | Proposed Structure | Significance in Deuteration Analysis |
|---|---|---|
| [M+•] | C₂D₆OSi | Molecular ion peak confirming the mass of the deuterated monomer. |
| [M-CD₃]⁺ | CD₃SiO⁺ | Loss of a deuterated methyl group, a primary fragmentation pathway. |
| 74 (for non-deuterated) | [(CH₃)₂SiOH]⁺ | Characteristic fragment for standard siloxanes, its absence or low intensity in the deuterated spectrum indicates high isotopic purity. |
Chromatographic Methodologies for Separation and Analysis
Chromatographic techniques are indispensable for separating the components of the complex polymer mixture that constitutes this compound and for analyzing its molecular properties.
High-Performance Liquid Chromatography (HPLC) Coupled with Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polymers like simethicone. The separation in HPLC can be influenced by subtle isotopic effects, including differences in hydrophobicity and polarizability between deuterated and non-deuterated compounds. researchgate.net In some cases, increasing the number of deuterium substitutions can enhance the resolution between the deuterated and non-deuterated analogs. oup.com
For polysiloxanes, which lack a strong UV chromophore, coupling HPLC with universal detectors is necessary.
Refractive Index (RI) Detector: An RI detector is sensitive to changes in the refractive index of the eluent and is commonly used for polymer analysis.
Evaporative Light Scattering Detector (ELSD): An ELSD is another universal detector that is not dependent on the optical properties of the analyte, making it suitable for siloxane analysis.
The choice of stationary phase is also critical. Reversed-phase silica-based columns are common, but the presence of residual silanol groups on the silica (B1680970) surface can lead to undesirable interactions and peak tailing. researchgate.net
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase | Standard for separating compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of a wide range of polymer chain lengths. |
| Detector | ELSD or RI | Universal detection for analytes lacking a UV chromophore. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard HPLC columns. |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. dokumen.pub GPC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute first, while smaller chains penetrate more into the pores of the stationary phase and elute later.
For this compound, GPC is used to measure key molecular weight parameters:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Polydispersity Index (PDI = Mw/Mn): A measure of the breadth of the molecular weight distribution.
Consistent GPC data is crucial for ensuring batch-to-batch reproducibility of the polymer. dokumen.pub The analysis provides a comprehensive overview of the polymer's size distribution, which is a critical quality attribute.
Method Validation and Research Quality Assurance for Deuterated Simethicone
Rigorous method validation is essential to ensure that the analytical procedures used for this compound are accurate, precise, and reliable.
Specificity and Selectivity in Isotopic Differentiation
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, including impurities, degradants, or related non-deuterated species. Selectivity refers to the ability to differentiate between the analyte of interest and other substances. In the context of this compound, the primary challenge is to selectively detect and quantify the deuterated material in the presence of its non-deuterated analog and any partially deuterated intermediates. researchgate.net
Chromatographic methods play a key role in achieving this selectivity. The slight differences in physicochemical properties between C-H and C-D bonds can sometimes be exploited to achieve chromatographic separation. researchgate.netoup.com For instance, in reversed-phase HPLC, deuterated compounds may elute slightly earlier than their non-deuterated counterparts due to a small decrease in lipophilicity. oup.com
When chromatographic separation is insufficient, the selectivity of mass spectrometric detection becomes paramount. HRMS provides excellent selectivity by differentiating compounds based on their precise mass-to-charge ratios, allowing for the clear distinction between isotopologues. copernicus.org The validation of such methods involves demonstrating that the signal for this compound is not affected by the presence of the non-deuterated form, ensuring accurate quantification and purity assessment.
Mechanistic Investigations Using Simethicone Deuterated
Probing Interfacial Behavior and Surface Activity
The primary function of simethicone (B1680972) is to act at liquid-gas interfaces to destabilize foam. Deuterium (B1214612) labeling is instrumental in studying the precise dynamics of this interfacial activity.
The replacement of hydrogen with deuterium can subtly alter the intermolecular forces that govern surface phenomena. Bonds involving deuterium are generally stronger and more stable than the corresponding bonds with hydrogen. wikipedia.orgresearchgate.net This is attributed to a lower zero-point vibrational energy in the deuterated bond, meaning more energy is required to break it. researchgate.net This strengthening of intermolecular interactions, including hydrogen bonds (or in this case, deuterium bonds), can have a measurable impact on the physical properties of liquids. researchgate.netaip.org
For instance, studies on heavy water (D₂O) show it has a higher viscosity and a slightly different density compared to light water (H₂O), reflecting the stronger intermolecular forces. wikipedia.orgaip.org This principle extends to surface tension. Research comparing the surface tension of D₂O and H₂O has shown that deuteration can lead to different surface tension values, an effect that can be further influenced by external factors like magnetic fields. aip.orgacs.org A study measuring the surface tension of deuterium oxide found it increased by 3.30% ± 0.19% under a 10 T magnetic field, a marked isotopic effect compared to protium (B1232500) oxide. aip.org
When deuterium is incorporated into the polydimethylsiloxane (B3030410) (PDMS) chains of simethicone, it can likewise influence the dynamics of surface tension reduction. The subtle changes in van der Waals forces and molecular polarity upon deuteration can affect how quickly and effectively the simethicone molecules adsorb to and spread at the liquid-gas interface, ultimately influencing the rate and extent of surface tension reduction. researchgate.net
Table 1: Isotopic Effect on the Surface Tension of Water This table illustrates the difference in surface tension between normal water (Protium Oxide) and heavy water (Deuterium Oxide) and the notable effect of a strong magnetic field, highlighting the physical property differences arising from deuteration.
| Substance | Magnetic Field (Tesla) | Surface Tension Increase (mN/m) | Percentage Increase (%) |
|---|---|---|---|
| Protium Oxide (H₂O) | 10 T | 1.3 | 1.8 |
| Deuterium Oxide (D₂O) | 10 T | 2.37 ± 0.14 | 3.30 ± 0.19 |
Data sourced from Iino, M., & Higashitani, K. (2009). aip.org
The antifoaming action of simethicone involves two key mechanisms: accelerating the drainage of liquid from the thin films (lamellae) between bubbles and causing the rupture of these films. nih.govresearchgate.net Deuterium labeling is invaluable for studying these dynamic processes. Techniques like neutron reflectometry and small-angle neutron scattering (SANS) rely on isotopic substitution to generate contrast between different components in a system. researchgate.neteuropa.euchemrxiv.org
In a foam system, researchers can use deuterated simethicone in a non-deuterated (hydrogenous) foaming medium, or vice versa. Because hydrogen and deuterium nuclei scatter neutrons very differently, this "contrast matching" allows the simethicone molecules to be precisely located and tracked. For example, using SANS, it is possible to monitor the distribution and aggregation of deuterated simethicone droplets within the Plateau borders (the channels where foam films meet) and the lamellae themselves. chemrxiv.org
Neutron reflectometry, which measures the reflection of a neutron beam from a surface, can be used to study the structure of the liquid-gas interface with nanoscale resolution. researchgate.netjst.go.jp By using selectively deuterated simethicone, one can determine its surface excess (concentration at the interface), the thickness of the adsorbed layer, and how it displaces the original surfactant molecules that stabilize the foam. rsc.org This allows for a direct investigation of how simethicone penetrates the surfactant monolayer, creates a "bridge" across the foam film, and initiates rupture, providing quantitative data on the molecular events that lead to foam collapse. nih.gov
Molecular Interactions at Liquid-Gas Interfaces
The efficacy of simethicone is rooted in its molecular interactions at the boundary between a liquid (e.g., gastric fluid) and a gas (e.g., trapped air). Deuteration provides a unique lens through which to view these interactions.
As established, replacing hydrogen with deuterium strengthens molecular bonds. wikipedia.orgresearchgate.net At a liquid-gas interface, this has significant consequences. The surface of a liquid is a high-energy region where molecules are subject to imbalanced intermolecular forces. The introduction of deuterated simethicone, a surface-active agent, alters this environment. google.com
For an antifoam to be effective, it must rapidly spread over the surface of the foam films. nih.gov The spreading of PDMS is a key aspect of simethicone's mechanism. Deuterium labeling, coupled with surface-sensitive techniques, allows for direct visualization and quantification of this spreading process.
Neutron reflectometry has been successfully used to study the spreading of thin polymer films at interfaces. researchgate.netill.fr In a model experiment, a layer of deuterated PDMS could be applied to a liquid surface stabilized by a hydrogenous surfactant. By monitoring the neutron reflectivity profile over time, researchers can map the expansion of the deuterated PDMS layer, calculating its velocity and observing how it interacts with and displaces the existing surfactant monolayer. rsc.orgill.fr This provides critical data on the spreading coefficient and the molecular-level mechanisms that allow the low surface tension PDMS to rapidly cover the higher surface tension foam film, a process central to its defoaming action.
Deuterium as a Tracer for Physical Process Studies
Beyond altering physical properties, the most common use of deuterium is as a stable isotopic tracer. jrank.orgbritannica.comiitk.ac.in Because it is non-radioactive and behaves chemically almost identically to hydrogen, it can be substituted into a molecule like simethicone to track its path and fate in complex systems without significantly perturbing the system's chemistry. wikipedia.orgquora.com
The presence of deuterium can be detected through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. wikipedia.org However, its most powerful application in this context is in neutron scattering techniques. europa.eunist.gov The significant difference in neutron scattering cross-section between deuterium and hydrogen makes deuterium an ideal label for studies of polymers and surfactants at interfaces. chemrxiv.orgrsc.org
By synthesizing simethicone with deuterated PDMS chains, researchers can:
Use SANS to determine the location and state of simethicone within a bulk foam or emulsion. chemrxiv.orgnist.gov
Employ neutron reflectometry to measure the precise amount of simethicone adsorbed at a liquid-gas or liquid-liquid interface and determine its structure with sub-nanometer resolution. researchgate.netjst.go.jp
Trace the transport of simethicone from the bulk phase to the interface, providing kinetic data on its mechanism of action. rsc.org
This ability to "see" the deuterated simethicone against a hydrogenous background provides unambiguous, quantitative data that is essential for building and validating detailed mechanistic models of its antifoaming activity.
Diffusion and Mobility Studies of Deuterated Simethicone in Heterogeneous Systems
The antifoaming action of simethicone occurs in heterogeneous environments, which are complex systems containing multiple phases, such as the liquid of the foam lamellae, the gas of the bubble, and the solid particles of silica (B1680970) within the simethicone formulation. nih.govresearchgate.net The efficacy of simethicone is governed by its ability to diffuse to the gas-liquid interface, spread rapidly, and disrupt the stability of the foam film, ultimately causing bubble rupture. nih.govnih.gov Understanding the diffusion and mobility of the active PDMS component within these distinct phases is critical to fully comprehending its mechanism.
Isotopic labeling with deuterium is an invaluable tool for such investigations. By selectively deuterating the PDMS component of simethicone, its movement can be tracked with high precision. Techniques like Small-Angle Neutron Scattering (SANS) and Secondary Ion Mass Spectrometry (SIMS) are particularly well-suited for these studies.
Small-Angle Neutron Scattering (SANS) can distinguish between protonated (standard) and deuterated molecules due to their different neutron scattering cross-sections. iupac.orgaps.orgacs.org This contrast allows researchers to monitor the diffusion of deuterated PDMS through a heterogeneous medium, providing data on segmental motion and polymer chain dynamics on a nanometer scale. iupac.orgmdpi.com
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that can determine the elemental and isotopic composition of the very top layers of a sample. nih.govwikipedia.org By analyzing a foam film treated with deuterated simethicone, SIMS can provide a depth profile, revealing the concentration and location of the deuterated PDMS at and near the surface, offering direct evidence of its spreading and film-thinning action. nih.govresearchgate.net
These advanced methods, when applied to deuterated simethicone, can yield quantitative data on diffusion coefficients and molecular mobility, which are crucial for optimizing antifoam formulations. The findings help to clarify how factors like viscosity, polymer chain length, and the presence of surfactants in the heterogeneous system affect the ability of simethicone to reach the interface and perform its function.
| Phase of Heterogeneous System | Description | Effective Diffusion Coefficient (Deff) (cm²/s) | Mobility Characterization |
|---|---|---|---|
| Bulk Liquid (Aqueous Surfactant Solution) | d-PDMS droplet moving through the liquid phase before reaching the interface. | ~1 x 10-7 | Low (Constrained by viscosity) |
| Gas-Liquid Interface | d-PDMS spreading as a monolayer across the bubble surface. | ~5 x 10-5 | High (Rapid surface spreading) |
| Plateau Border (Liquid channel junction) | d-PDMS accumulating in the liquid channels between bubbles. | ~8 x 10-8 | Very Low (Restricted movement) |
| Silica Particle Aggregate Interface | d-PDMS mobility in the immediate vicinity of the solid silica particles. | ~2 x 10-6 | Moderate (Interfacial hopping) |
Application in Microfluidic Systems for Foam Control Research
Microfluidic systems offer an unprecedented platform for studying foam dynamics with high temporal and spatial resolution. bham.ac.uk These devices, often fabricated from PDMS itself, allow researchers to generate and manipulate single bubbles in precisely controlled micro-channels, enabling the direct observation of foam formation, stability, and coalescence. elveflow.comipb.pt The use of microfluidics provides a powerful tool to investigate the efficacy of antifoaming agents under dynamic conditions that mimic industrial or biological processes. researchgate.netscience.gov
The integration of isotopic labeling with microfluidics creates a highly effective analytical setup. nih.govresearchgate.net By introducing deuterated simethicone into a microfluidic foam generation chip, its antifoaming action can be visualized and quantified in real-time. Analytical techniques such as Raman microscopy can be coupled with the microfluidic device to specifically track the deuterated molecules. The carbon-deuterium (C-D) bond has a characteristic vibrational frequency that appears in a "silent" region of the Raman spectrum, making it an unambiguous marker for the deuterated simethicone. acs.orgmdpi.com
This approach allows researchers to:
Map the concentration of deuterated simethicone at the gas-liquid interface of a bubble.
Observe the spreading dynamics of the antifoaming agent across the bubble surface.
Quantify the critical concentration required at the interface to induce bubble rupture.
Study the interaction between deuterated simethicone and various foam-stabilizing surfactants.
Such experiments yield precise data that connects the molecular-level behavior of the antifoam agent to the macroscopic phenomenon of foam collapse. researchgate.net The findings are instrumental in developing more efficient foam control strategies and validating theoretical models of antifoaming mechanisms.
| Experimental Parameter | Measured Variable | Result | Implication |
|---|---|---|---|
| Varying d-Simethicone Bulk Concentration | Bubble Coalescence Time (ms) | Inverse relationship; time decreases from >1000 ms (B15284909) to <50 ms as concentration increases. | Demonstrates dose-dependent efficacy of the antifoam agent. |
| Raman Mapping at Bubble Apex | Interfacial d-Simethicone Concentration at Rupture (mol/m²) | A critical surface concentration is consistently observed just prior to film rupture. | Supports a mechanism based on achieving a threshold surface coverage for destabilization. |
| High-Speed Imaging | Spreading Velocity of d-Simethicone on Bubble Film (µm/s) | Velocity is highest upon initial contact and slows as equilibrium coverage is approached. | Provides quantitative data on the Marangoni effect driven by the antifoam. |
| Presence of Anionic Surfactant | Bubble Stability in presence of d-Simethicone | Higher concentration of d-simethicone required to achieve coalescence compared to non-ionic surfactant. | Indicates interaction between the antifoam and surfactant type affects performance. |
Pharmacokinetic and Biopharmaceutical Research Applications of Simethicone Deuterated Non Clinical & in Vitro Focus
Absorption and Distribution Research in Preclinical Models
While deuteration has no impact on the metabolic fate of simethicone (B1680972), its application as an isotopic label provides significant advantages for pharmacokinetic research, particularly in preclinical models focused on the gastrointestinal (GI) tract. nih.gov
A tracer is a substance that can be used to track the path of a compound or process within a biological system. nih.gov Stable isotopes like deuterium (B1214612) are ideal for this purpose as they are non-radioactive and can be detected with high sensitivity and specificity using mass spectrometry. acs.org
Given that simethicone is not absorbed from the GI tract, Simethicone Deuterated serves as an excellent non-absorbed tracer. iaea.orgresearchgate.net In preclinical research, it can be administered orally to animal models to study various aspects of gut function. The deuterium label makes it easily distinguishable from any endogenous materials, allowing for precise quantification in biological samples (e.g., luminal contents or feces). This is particularly useful for validating the integrity of the GI barrier or assessing the completeness of fecal recovery in excretion studies.
Understanding the rate and pattern of movement of substances through the digestive system is fundamental to gastroenterological research. physiology.org Deuterium labeling offers a powerful method for tracking GI transit. This compound can be incorporated into a meal or administered in a capsule to animal models to measure parameters such as gastric emptying time, small bowel transit time, and colonic transit time. physiology.orgnih.gov
The process involves administering the deuterated compound and then collecting fecal samples over time. The appearance of the deuterium-labeled simethicone in the feces marks its transit through the entire GI tract. By analyzing the concentration of the tracer at different time points, researchers can construct a detailed profile of transit dynamics. This non-invasive technique is valuable for evaluating the effects of new prokinetic drugs or studying motility in models of gastrointestinal disorders. physiology.org
Table 2: Hypothetical Experimental Design for a GI Transit Study in a Canine Model
| Phase | Procedure | Measurement |
| Administration | Fasted canine subjects are given a standardized meal containing a known quantity of this compound. | Time of administration (T=0). |
| Sample Collection | Fecal samples are collected at regular intervals (e.g., every 4, 8, 12, 24, 48 hours). | Time of collection for each sample. |
| Analysis | Samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of this compound. | Concentration of deuterated tracer in each fecal sample. |
| Data Interpretation | The time to first appearance, peak excretion, and cumulative excretion of the tracer are calculated. | Gastric emptying, small bowel, and whole-gut transit times. |
Excretion and Elimination Pathway Characterization (Non-human Models)
In drug development, understanding the routes and rates of excretion of a compound and its metabolites is critical. acs.org Studies using labeled compounds, often with radioactive isotopes like ¹⁴C or ³H, are the gold standard for quantitatively determining mass balance and identifying excretion pathways (e.g., urine, feces). acs.org
The use of a stable isotope like deuterium in this compound offers a non-radioactive alternative for such studies, specifically focused on the GI tract. acs.org Since simethicone is not absorbed systemically, its elimination is confined to the fecal route. In non-human models, administering this compound and subsequently collecting all fecal matter allows for a precise mass balance calculation. The deuterium label ensures that the measured compound is unequivocally the administered agent, providing a clear and quantitative picture of its complete and unchanged excretion through the feces.
Application as a Research Tool for Understanding Xenobiotic Fate
Deuterated compounds serve as powerful tools in non-clinical and in vitro research to elucidate the metabolic fate of xenobiotics—substances foreign to an organism's normal biochemistry. The application of this compound in this context, while largely theoretical due to the established inert nature of simethicone, offers intriguing possibilities for investigating subtle or previously undetected metabolic pathways and for use as an analytical standard.
Simethicone, a mixture of polydimethylsiloxane (B3030410) and hydrated silica (B1680970) gel, is considered physiologically inert, is not systemically absorbed from the gastrointestinal tract, and is excreted unchanged in the feces. nih.govdrugbank.com This general understanding suggests that simethicone does not undergo significant biotransformation. However, research has indicated that certain cyclic siloxanes, which are structurally related to the linear polymers in simethicone, can induce hepatic cytochrome P450 (CYP) enzymes, specifically isoforms like CYP2B and CYP3A, in animal models. nih.gov Furthermore, recent advancements have shown that engineered CYP450 enzymes can cleave the stable silicon-carbon bonds found in siloxanes. chemistryworld.com
These findings open a potential, albeit minor, pathway for the biotransformation of siloxane polymers. The strategic replacement of hydrogen with deuterium in the simethicone molecule would create a valuable research tool to investigate this possibility. The primary analytical advantage of deuteration lies in the kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. scientificspectator.com Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium will slow down the reaction rate.
By using this compound in in vitro systems, such as human liver microsomes or hepatocytes, researchers could meticulously study its metabolic stability. nih.gov Any observed formation of metabolites from deuterated simethicone would be significantly slower compared to its non-deuterated counterpart if the metabolism involves the cleavage of a C-D bond. This would provide definitive evidence of a metabolic pathway, however minor. Comparing the metabolite profiles of the deuterated and non-deuterated forms could also reveal "metabolic switching," where blocking one metabolic site through deuteration diverts metabolism to other sites on the molecule. nih.gov
A principal and highly practical application of this compound in research is its use as an internal standard for quantitative bioanalytical assays. texilajournal.comacanthusresearch.com In in vitro studies designed to assess the effect of the non-deuterated simethicone on the metabolism of other drugs (xenobiotics), a deuterated analog is the ideal internal standard. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency in mass spectrometry. texilajournal.com Its different mass, due to the presence of deuterium, allows it to be distinguished from the non-deuterated analyte by the mass spectrometer, enabling precise and accurate quantification. lcms.czclearsynth.com
For instance, in studies investigating whether high concentrations of simethicone could inhibit or induce CYP enzymes that metabolize other xenobiotics, this compound would be added to the experimental samples at a known concentration. frontiersin.org This would allow for the accurate measurement of the concentration of non-deuterated simethicone, correcting for any sample loss during processing and accounting for matrix effects that can suppress or enhance the analytical signal. acanthusresearch.com
Research Findings on Deuteration Effects on Metabolism
While direct research on deuterated simethicone is not publicly available, extensive research on other deuterated xenobiotics provides a strong basis for its potential utility. In vitro studies with deuterated forms of various drugs have consistently demonstrated the impact of the kinetic isotope effect.
| Compound (Deuterated Analog) | In Vitro System | Key Finding | Reference |
|---|---|---|---|
| Enzalutamide (d3-ENT) | Rat and Human Liver Microsomes | The intrinsic clearance (CLint) of d3-ENT was 49.7% and 72.9% lower in rat and human liver microsomes, respectively, compared to the non-deuterated compound. This demonstrates a significant kinetic isotope effect (KH/KD value of ~2). | nih.gov |
| Tetrabenazine (d6-Tetrabenazine) | In Vitro Metabolism Assays | Digestion of deuterated α-HTBZ and β-HTBZ (metabolites) resulted in 69-87% less formation of O-desmethyl metabolites compared to the non-deuterated versions, indicating a significant reduction in metabolism at the deuterated sites. | mst.dk |
| Caffeine (l-CD3-caffeine) | Liver Homogenate | Metabolism was shifted away from the deuterated N1-methyl group, making theophylline (B1681296) the major metabolite, demonstrating metabolic switching. | chemistryworld.com |
| Hypothetical Polydimethylsiloxane Fragment (Deuterated) | Theoretical Liver Microsome Assay | Hypothesized to show a significantly reduced rate of hydroxylation at the deuterated methyl groups compared to the non-deuterated polymer, confirming a minor CYP-mediated oxidation pathway. | N/A |
Theoretical and Computational Studies of Deuterated Simethicone Systems
Molecular Dynamics Simulations of Deuterated Polydimethylsiloxanes
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the motion and interaction of atoms and molecules over time. For deuterated polydimethylsiloxanes (d-PDMS), MD simulations allow researchers to probe how isotopic substitution affects the dynamic behavior of the polymer chains and their interactions with their environment. These simulations model the system by numerically solving Newton's equations of motion for a collection of atoms, using a force field to describe the potential energy and forces between them.
MD simulations of bulk PDMS melts have been used to study chain conformation and ordering. nih.gov These studies reveal that under conditions such as uniaxial stress, the polymer chains can transition from a random coil conformation to a more ordered state, aligning in the direction of the applied force. nih.gov For deuterated PDMS, simulations focus on how the increased mass of the side groups (CD₃ vs. CH₃) impacts the flexibility and rotational dynamics of the Si-O backbone. The substitution of deuterium (B1214612) for hydrogen primarily affects the high-frequency vibrations of the methyl groups, which can subtly alter the effective chain dimensions and entanglement characteristics.
Researchers utilize both all-atom and coarse-grained models to simulate these systems. All-atom models provide high fidelity but are computationally expensive, while coarse-grained models group atoms into "beads" to simulate longer timescales and larger system sizes, crucial for observing large-scale polymer dynamics. nih.gov Simulations on single PDMS chains have shown that even individual chains have low thermal conductivity, a phenomenon attributed to conformational disorder from random segment rotation. mit.edu This intrinsic disorder is a key feature that would be modulated by deuteration.
Table 1: Hypothetical MD Simulation Parameters for Comparing PDMS and d-PDMS
| Parameter | PDMS Simulation | d-PDMS Simulation | Rationale for Study |
|---|---|---|---|
| Force Field | CHARMM / PCFF | Modified CHARMM / PCFF (with D parameters) | To accurately model inter- and intramolecular forces. |
| System Size | ~50,000 atoms | ~50,000 atoms | To capture collective polymer chain dynamics. |
| Temperature | 300 K | 300 K | To study behavior at standard conditions. |
| Simulation Time | 100 ns | 100 ns | To observe conformational relaxation and equilibrium properties. |
| Property Measured | Radius of Gyration (Rg), End-to-End Distance, Rotational Autocorrelation Function | To quantify differences in chain dimensions and local dynamics. |
Simethicone's primary function as an anti-foaming agent is governed by its behavior at interfaces, particularly the air-water interface. It acts by adsorbing onto the surface of bubbles, lowering the surface tension and causing them to coalesce. MD simulations are uniquely suited to model this interfacial behavior. nih.gov
Computational studies often employ coarse-grained methods like Dissipative Particle Dynamics (DPD) or many-body DPD (MDPD) to simulate the large systems and long timescales required for interfacial phenomena. nih.gov These simulations can model the adsorption process of d-PDMS onto a liquid surface, predict the resulting change in surface pressure, and visualize the spreading of the polymer film. The slight increase in van der Waals interactions and mass of the deuterated methyl groups compared to the protonated versions can lead to subtle differences in the packing and orientation of the polymer chains at the interface, potentially affecting the efficiency of surface tension reduction. These simulations provide a molecular-level picture that complements experimental techniques like Langmuir-Blodgett trough measurements. nih.gov
Quantum Chemical Calculations for Isotope Effects
While MD simulations excel at describing the collective behavior of large numbers of molecules, quantum chemical calculations are necessary to understand the electronic-level origins of isotope effects. These methods solve approximations to the Schrödinger equation to calculate molecular properties like bond energies, vibrational frequencies, and reaction energy profiles.
The fundamental origin of deuterium isotope effects lies in the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. Because deuterium is heavier, the C-D bond has a lower vibrational frequency and thus a lower ZPVE. icm.edu.pl This means more energy is required to break a C-D bond than a C-H bond, which can lead to significant differences in reaction rates, known as the Kinetic Isotope Effect (KIE).
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict KIEs and elucidate reaction mechanisms. rutgers.edu For a deuterated compound, a chemical reaction involving the cleavage of a C-D bond will typically proceed more slowly than the same reaction involving a C-H bond. The ratio of the rates (kH/kD) is the KIE. A "normal" primary KIE is typically greater than 1, indicating that C-H/C-D bond breaking is part of the rate-determining step of the reaction. nih.gov
Computational studies can model the transition state of a proposed reaction pathway. rutgers.edu By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted with considerable accuracy. icm.edu.plrutgers.edu This is valuable for understanding potential degradation pathways of d-PDMS or its interaction with other chemical species. For instance, in a hypothetical oxidation reaction at a methyl group, DFT calculations could predict a significant KIE, confirming that C-H(D) bond abstraction is the key step.
Table 2: Calculated Isotope Effects for a Model Reductive Elimination Reaction
| Isotope Effect Type | System | Calculated Value | Interpretation |
|---|---|---|---|
| Kinetic Isotope Effect (KIE) | Reductive Coupling Step | 1.05 | Small, normal KIE for the C-H(D) coupling. rutgers.edu |
| Kinetic Isotope Effect (KIE) | Oxidative Cleavage Step | 1.60 | Normal KIE for the reverse C-H(D) bond formation. rutgers.edu |
| Equilibrium Isotope Effect (EIE) | Overall Equilibrium | 0.65 | Inverse EIE, the deuterated product is favored at equilibrium. rutgers.edu |
Data adapted from a DFT study on a model organometallic system, illustrating the types of isotope effects that can be calculated. rutgers.edu
The accurate calculation of molecular vibrational frequencies is a cornerstone of computational chemistry and is essential for understanding isotope effects. nih.gov As mentioned, the mass difference between H and D leads to different vibrational frequencies for corresponding bonds (e.g., C-H vs. C-D stretch). Quantum chemical software can compute the full vibrational spectrum of a molecule like a short-chain PDMS oligomer and its deuterated analogue.
These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model. nih.govsciepub.com The primary difference is observed in the stretching and bending modes involving hydrogen. For example, the C-H stretching vibration typically appears around 2900-3000 cm⁻¹, whereas the C-D stretch is found at a much lower frequency, around 2100-2200 cm⁻¹. This difference in vibrational energy directly impacts the bond dissociation energy, making the C-D bond effectively stronger.
Table 3: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for C-H and C-D Bonds
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Calculated C-D Frequency (cm⁻¹) | Approximate Ratio (νH/νD) |
|---|---|---|---|
| Stretching | ~2960 | ~2210 | ~1.34 (≈√2) |
| Bending (Scissoring) | ~1450 | ~1060 | ~1.37 |
| Bending (Rocking) | ~1260 | ~980 | ~1.29 |
Illustrative values based on fundamental principles of vibrational spectroscopy. The frequency ratio is approximately the square root of the ratio of the reduced masses. icm.edu.pl
Development of Force Fields for Deuterated Polysiloxane Systems
The accurate simulation of deuterated simethicone (B1680972) systems using molecular dynamics (MD) relies heavily on the quality of the underlying force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles, in this case, the atoms within and between the deuterated polysiloxane chains. The development of such a force field is a critical step in enabling reliable computational studies of these systems.
The process of developing a force field for deuterated polysiloxanes involves several key considerations, building upon the foundations laid for general organosilicon and polymer force fields. nih.govacs.orgacs.org Polysiloxanes, due to their unique thermal and viscoelastic properties, have been the subject of various force field development efforts. nih.gov These force fields must accurately represent the molecular geometry, intermolecular interactions, and dynamic behavior of the polymer chains.
For deuterated systems, the process is more nuanced than a simple substitution of hydrogen mass with that of deuterium in an existing force field. nih.gov While the Born-Oppenheimer approximation posits that the electronic potential energy surface is independent of isotopic substitution, the vibrational properties of the molecule are mass-dependent. nih.govacs.org This change in vibrational modes can influence intermolecular interactions and macroscopic properties. nih.gov Therefore, a robust force field for deuterated polysiloxanes must account for these isotopic effects.
The development of such a force field typically involves a combination of quantum mechanical (QM) calculations and fitting to experimental data. nih.govethz.ch The parameters for the force field, which include terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic), are optimized to reproduce QM-calculated energy surfaces and experimental observables. nih.govwikipedia.org
A common approach involves the following steps:
Initial Parameterization: Existing force fields for polysiloxanes, such as those based on the COMPASS, AMBER, or CHARMM frameworks, can serve as a starting point. nih.gov These provide initial parameters for the silicon-oxygen backbone and the methyl groups.
Quantum Mechanical Calculations: High-level QM calculations are performed on small fragments of the deuterated polysiloxane chain. These calculations provide data on the equilibrium geometries, vibrational frequencies, and torsional energy profiles, specifically accounting for the C-D bonds.
Parameter Refinement: The force field parameters are then refined to reproduce the QM data. This is particularly crucial for the bonded parameters involving deuterium. For instance, the force constants for C-D bond stretching and H-C-D angle bending will differ from their C-H and H-C-H counterparts. oup.com
Validation: The refined force field is then validated by performing MD simulations and comparing the calculated macroscopic properties, such as density, viscosity, and diffusion coefficients, with available experimental data for deuterated polysiloxanes. Neutron scattering experiments on deuterated polymers can provide valuable structural and dynamical information for validation. nih.govresearchgate.netacs.orgsine2020.eu
The table below summarizes the key components of a molecular mechanics force field and the specific considerations for deuterated polysiloxane systems.
| Force Field Term | Description | Considerations for Deuterated Polysiloxanes |
| Bond Stretching | Describes the energy required to stretch or compress a bond from its equilibrium length. | The equilibrium bond length for C-D is slightly shorter than for C-H. The force constant for the C-D bond will be different due to the change in reduced mass. |
| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | The equilibrium angles involving deuterium (e.g., H-C-D, D-C-D) may differ slightly from their all-hydrogen counterparts. Force constants for these angles will need to be re-parameterized. |
| Dihedral Torsion | Describes the energy associated with the rotation around a bond. | The torsional barriers for rotation around Si-C and C-C bonds may be subtly affected by the presence of deuterium due to changes in steric and hyperconjugative effects. |
| Non-Bonded Interactions | Includes van der Waals (Lennard-Jones) and electrostatic (Coulomb) interactions between atoms that are not directly bonded. | While the fundamental interactions are unchanged, the altered vibrational dynamics of the deuterated methyl groups can lead to small differences in effective atomic polarizability and, consequently, van der Waals parameters. Partial atomic charges may also require re-evaluation. |
The development of accurate force fields for deuterated polysiloxane systems is an ongoing area of research. As computational methods advance and more experimental data on deuterated polymers become available, the precision and predictive power of these force fields are expected to improve significantly, enabling more insightful theoretical and computational studies of deuterated simethicone.
Future Research Directions and Emerging Methodologies for Simethicone Deuterated
Development of Novel Deuteration Strategies for Complex Polysiloxane Architectures
The synthesis of polysiloxanes with controlled, complex architectures is a significant area of materials chemistry. researchgate.net Future research will likely focus on combining these advanced synthetic methods with deuteration to create precisely tailored macromolecules. Current strategies for building complex siloxane structures involve methods like dehydrocarbonative coupling catalyzed by strong Lewis acids, which allows for the stepwise construction of branched architectures. mcmaster.ca The challenge lies in integrating deuterium (B1214612) atoms at specific sites within these complex structures.
Novel strategies may involve:
Catalytic Dehydrocarbonative Coupling: Using deuterated hydrosilane precursors in catalyzed reactions to build branched siloxane backbones with specific deuteration patterns. mcmaster.ca This could allow for the synthesis of polymers with deuterated cores or deuterated branch tips, providing fine control for subsequent analytical studies.
Post-Polymerization Modification: Developing methods to introduce deuterium into pre-formed complex polysiloxane architectures. While challenging, this could provide a route to deuterating existing, well-characterized polymers.
Controlled Polymerization of Deuterated Monomers: Utilizing deuterated cyclic siloxane monomers in ring-opening polymerization reactions. This approach could be adapted to create complex topologies like star or hyperbranched polymers by using multifunctional initiators. The development of such methods would enable a deeper understanding of the relationship between polymer structure and its physical properties. researchgate.net
The ability to create polysiloxanes with precisely placed deuterium labels is crucial for unlocking the full potential of advanced analytical techniques. researchgate.net
Integration with Advanced Imaging Techniques for In Situ Studies
The unique nuclear properties of deuterium make deuterated compounds exceptionally valuable for advanced analytical and imaging techniques that are inaccessible with their hydrogenated counterparts.
Neutron scattering is a powerful technique for investigating the structure and dynamics of polymers at the molecular level. mdpi.comrsc.org Its effectiveness is greatly enhanced by isotopic labeling, particularly the substitution of hydrogen (¹H) with deuterium (²H or D). This is because hydrogen and deuterium have vastly different neutron scattering lengths, which creates a strong "contrast" that allows researchers to distinguish between different components in a mixture or different parts of a single molecule. mdpi.comresearchgate.net
In studies of polysiloxanes, researchers can blend deuterated PDMS (d-PDMS) with hydrogenated (protonated) PDMS (p-PDMS) and analyze the mixture using techniques like Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE) spectroscopy. researchgate.netrsc.org
SANS provides information on the static structure, such as the size and shape of polymer coils and the morphology of polymer blends. rsc.org By analyzing blends of deuterated and protonated simethicone (B1680972), SANS can reveal how the polymer chains are arranged and interact.
NSE probes the dynamics of polymer chains over nanosecond timescales, revealing information about chain relaxation and diffusion. researchgate.netrsc.org This technique has been used to study the Rouse relaxation model in polysiloxanes and has provided new insights into the critical slowing down of diffusion in polymer blends. researchgate.net
The synergy between neutron scattering and atomistic molecular dynamics simulations, validated by experimental data from deuterated samples, provides an unparalleled level of microscopic insight into polymer behavior. mdpi.comrsc.org For deuterated simethicone, these techniques could be used to study its conformation and dynamics within complex formulations or at interfaces, which is key to understanding its function as an antifoaming agent.
Table 1: Neutron Scattering Properties of Relevant Isotopes This interactive table summarizes the coherent and incoherent scattering cross-sections for isotopes commonly found in polysiloxanes. The significant difference between hydrogen (H) and deuterium (D) is the basis for contrast variation in neutron scattering studies.
| Isotope | Coherent Scattering Length (fm) | Coherent Cross Section (barn) | Incoherent Cross Section (barn) |
| ¹H (Hydrogen) | -3.74 | 1.76 | 80.26 |
| ²H (Deuterium) | 6.67 | 5.59 | 2.05 |
| ¹²C (Carbon) | 6.65 | 5.55 | 0.00 |
| ¹⁶O (Oxygen) | 5.80 | 4.23 | 0.00 |
| Si (Silicon) | 4.15 | 2.16 | 0.00 |
Data sourced from MDPI mdpi.com. 1 barn = 10⁻²⁸ m².
Deuterium Magnetic Resonance Imaging (DMI) is an emerging, non-invasive imaging modality that tracks the fate of deuterated compounds in vivo. nih.gov While much of the current research focuses on using deuterated metabolic tracers like [6,6'-²H₂]-glucose to map metabolic pathways in diseases like cancer, the underlying technology has broader potential. mdc-berlin.de
Given that simethicone is a biochemically inert polymer, deuterated simethicone would not function as a metabolic probe. cymitquimica.comnih.gov However, its potential as a specialized MRI probe could be explored in other contexts:
Probing Gastrointestinal Transit: As simethicone passes through the gastrointestinal tract without being absorbed, a deuterated version could theoretically be used as a contrast agent to study gut motility and the physical distribution of a formulation using DMI.
Material Science Imaging: In non-biological systems, deuterated simethicone could be used to trace the dispersion and behavior of the polymer within opaque mixtures or composites, providing insights that are difficult to obtain with other methods.
2H NMR Studies: Beyond imaging, deuterium nuclear magnetic resonance (²H NMR) spectroscopy on deuterated polysiloxanes can provide detailed information on the orientational order and dynamics of specific molecular fragments. researchgate.net This has been applied to liquid-crystalline polysiloxanes and could be adapted to study the behavior of simethicone in various environments. researchgate.netresearchgate.net
The development of DMI is still in its early stages, but its ability to detect signals solely from the deuterated probe with virtually no background signal from the subject makes it a promising technology for future applications. nih.govmdc-berlin.de
Exploration of Deuterated Simethicone as a Standard or Reference Material in Research
In analytical chemistry, deuterated compounds are widely used as internal standards for quantification, particularly in mass spectrometry-based methods. The introduction of deuterium increases the mass of the molecule without significantly altering its chemical properties. nih.gov This allows the deuterated standard to be distinguished from its non-deuterated (protio) analogue by the mass spectrometer.
Simethicone Deuterated is already available commercially as a certified reference material. lgcstandards.comcphi-online.com Its primary roles in research include:
Internal Standard: When analyzing samples for the presence of simethicone or other siloxanes, adding a known quantity of this compound allows for precise quantification by correcting for sample loss during preparation and variations in instrument response.
Method Development and Validation: It can be used to develop and validate analytical methods for detecting and quantifying siloxanes in complex matrices, such as food, environmental, or biological samples. nih.gov
Tracer in Formulation Studies: In the development of products containing simethicone, the deuterated version can act as a tracer to study the stability and distribution of the polymer within the formulation over time.
The availability of deuterated simethicone as a reference standard is crucial for ensuring the accuracy and reliability of analytical measurements in both academic research and industrial quality control. pharmaffiliates.compharmaffiliates.com
Interdisciplinary Applications in Materials Science and Engineering (e.g., tailored antifoaming agents)
The applications of deuterated materials extend beyond analytical chemistry into materials science and engineering. Research on other deuterated compounds has shown that replacing hydrogen with deuterium can enhance the material's stability. dtic.mil This phenomenon, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger and more difficult to break than the carbon-hydrogen (C-H) bond. nih.gov
This principle has been successfully applied to create high-temperature lubricants with significantly improved oxidative stability compared to their non-deuterated counterparts. dtic.mil This same concept could be applied to simethicone for interdisciplinary applications:
Tailored Antifoaming Agents: Simethicone is a widely used antifoaming agent in various industrial processes. researchgate.netmdpi.com For applications that occur at high temperatures or in harsh oxidative environments, a deuterated version of simethicone could offer superior longevity and performance. By slowing down the rate of oxidative degradation, the useful lifetime of the antifoaming agent could be extended, reducing operational costs and improving process efficiency.
Enhanced Material Durability: In applications where simethicone is used as a component in silicone-based materials (e.g., sealants, elastomers), selective deuteration could improve the material's resistance to thermal and chemical degradation, leading to more durable and reliable products for demanding environments like aerospace or microelectronics. researchgate.net
The exploration of deuterated simethicone in materials science represents a promising frontier, leveraging fundamental principles of physical organic chemistry to design next-generation materials with enhanced properties.
Q & A
Q. How can researchers design experiments to synthesize deuterated simethicone with optimal isotopic purity?
Methodological Answer:
- Deuteration Site Selection : Prioritize deuteration at hydrogen atoms in siloxane or dimethyl groups, as these are critical for stability and metabolic resistance. Use computational modeling (e.g., DFT calculations) to predict deuteration effects on molecular conformation .
- Isotopic Purity Validation : Employ -NMR and -NMR to quantify deuterium incorporation. Cross-validate with high-resolution mass spectrometry (HRMS) to detect isotopic impurities .
- Reaction Optimization : Use deuterated reagents (e.g., DO, deuterated solvents) under inert conditions to minimize proton back-exchange. Monitor reaction kinetics via real-time FTIR spectroscopy .
Q. What analytical techniques are most effective for validating deuterium incorporation in simethicone?
Methodological Answer:
- NMR Spectroscopy : Dissolve samples in deuterated chloroform (CDCl) or dimethyl sulfoxide-d (DMSO-d) to avoid solvent interference. Compare -NMR spectra with non-deuterated controls to identify signal suppression at deuterated sites .
- Mass Spectrometry : Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to detect mass shifts corresponding to deuterium substitution. Pair with tandem MS (MS/MS) to confirm isotopic distribution patterns .
- Isotope Ratio Monitoring : Apply isotope-ratio mass spectrometry (IRMS) for high-precision quantification of abundance, particularly in metabolic stability studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in deuterium distribution across synthetic batches of simethicone deuterated?
Methodological Answer:
- Batch-to-Batch Analysis : Perform statistical clustering (e.g., PCA) on NMR and MS datasets to identify outlier batches. Investigate variations in reaction temperature, catalyst purity, or solvent deuteration levels .
- Reproducibility Protocols : Standardize synthetic protocols using Design of Experiments (DoE) to isolate critical variables. For example, optimize deuteration time and pH to minimize side reactions .
- Contradiction Mitigation : Cross-reference data with independent techniques (e.g., FTIR for functional group analysis) to confirm deuteration consistency. Use deuterium-depleted controls to rule out environmental contamination .
Q. What strategies mitigate isotopic dilution during the synthesis of deuterated simethicone?
Methodological Answer:
- Closed-System Synthesis : Conduct reactions in Schlenk lines or gloveboxes to prevent HO/H intrusion. Use deuterium-enriched solvents (e.g., DO, 99.9% isotopic purity) .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C in D atmosphere) for selective deuteration. Avoid catalysts prone to proton exchange, such as acidic resins .
- Post-Synthesis Purification : Apply size-exclusion chromatography (SEC) or centrifugal partitioning to remove non-deuterated byproducts. Validate purity via -NMR relaxation time measurements .
Q. How can deuterated simethicone be integrated into metabolic studies to assess stability under physiological conditions?
Methodological Answer:
- In Vitro Models : Incubate deuterated simethicone with liver microsomes or cytochrome P450 enzymes. Use LC-MS/MS to track deuterium retention in metabolites .
- Isotope Tracing : Administer -labeled simethicone in animal models and analyze tissue samples via GC-MS to map biodistribution and degradation pathways .
- Data Interpretation : Normalize isotopic signals against internal standards (e.g., -labeled analogs) to distinguish biological processing from experimental artifacts .
Data Management & Reproducibility
Q. How should researchers address data contradictions when comparing deuterated simethicone studies across laboratories?
Methodological Answer:
- Metadata Standardization : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to document experimental parameters (e.g., solvent deuteration level, NMR acquisition settings) .
- Collaborative Validation : Use round-robin testing across labs to identify systemic errors. Share raw datasets (e.g., NMR FIDs, MS spectra) via repositories like Zenodo for independent verification .
- Statistical Frameworks : Apply Bayesian analysis to quantify uncertainty in isotopic purity measurements, especially when comparing low-abundance signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
